5-Chloro-6-ethylpyridin-3-amine
Description
Pyridinamines as Fundamental Heterocyclic Systems in Organic Chemistry
Pyridinamines, a class of pyridine (B92270) derivatives, represent a cornerstone in the field of organic chemistry. researchgate.net Pyridine (C5H5N), an aromatic heterocyclic compound containing a nitrogen atom, serves as a fundamental building block for a vast array of molecules with significant applications. nih.gov The introduction of an amine group to the pyridine ring to form pyridinamines further enhances the structural and functional diversity of this scaffold.
These compounds are recognized as "privileged scaffolds" in medicinal chemistry, a term that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov The pyridine ring itself is a key component in over 7,000 existing drug molecules of medicinal importance. nih.gov Its polarity and ability to be ionized contribute to improved solubility and bioavailability of less soluble compounds. researchgate.net The versatility of pyridinamines as reactants and starting materials allows for extensive structural modifications, making them highly valuable in the synthesis of complex organic molecules. researchgate.net
Importance of Halogenated Pyridinamine Scaffolds in Synthetic Design
The strategic incorporation of halogen atoms, such as chlorine, into pyridinamine scaffolds is a widely employed tactic in synthetic and medicinal chemistry. Halogenation can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chlorine atom can alter the electronic distribution within the pyridine ring, thereby affecting its reactivity and interaction with other molecules.
In the United States, over 88% of pharmaceuticals rely on chlorine chemistry, highlighting the critical role of halogenated compounds in drug development. nih.gov The introduction of chlorine can lead to the development of more potent and effective therapeutic agents. This is because the halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the chlorine atom can block sites of metabolism, thereby increasing the in vivo half-life of a drug.
Overview of the Research Landscape for 5-Chloro-6-ethylpyridin-3-amine
This compound is a specific halogenated pyridinamine that has garnered attention within the research community. While extensive, publicly available research specifically detailing the synthesis and applications of this particular compound is somewhat limited, its structural motifs are present in various patented compounds and are available from several chemical suppliers, indicating its use in proprietary research and development. bldpharm.comhymasynthesis.combldpharm.com The combination of the chloro, ethyl, and amine substituents on the pyridine ring suggests its potential as an intermediate in the synthesis of more complex molecules, likely within the agrochemical and pharmaceutical industries. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a versatile building block for combinatorial chemistry and targeted drug design.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C7H9ClN2 |
| Molecular Weight | 156.62 g/mol |
| CAS Number | 1354225-43-6 |
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-6-ethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
InChI Key |
HPZQJLAVYITIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Ethylpyridin 3 Amine
Influence of Ring Substituents on Reactivity Profile (e.g., chloro, ethyl, amino groups)
The reactivity of the 5-Chloro-6-ethylpyridin-3-amine molecule is a composite of the electronic and steric effects of its substituents on the pyridine (B92270) ring. The pyridine nitrogen itself renders the ring electron-deficient compared to benzene, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. wikipedia.org
Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group primarily through induction. This effect decreases the electron density of the pyridine ring, deactivating it towards electrophilic aromatic substitution. nih.govnih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.
Ethyl Group: The ethyl group at the 6-position is an electron-donating group through an inductive effect. It increases the electron density on the ring, thereby activating it towards electrophilic substitution. Its steric bulk can also influence the regioselectivity of incoming reagents, potentially hindering reactions at the adjacent 5-position.
Amino Group: The amino group at the 3-position is a powerful electron-donating group through resonance. This strongly activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. researchgate.net The amino group itself is a nucleophilic center and can readily participate in reactions such as acylation and alkylation. labxchange.org
Table 1: Influence of Substituents on the Reactivity of the Pyridine Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Nitrogen | 1 | Electron-withdrawing (Inductive & Resonance) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack. wikipedia.org |
| Amino | 3 | Strong electron-donating (Resonance) | Strongly activates ring to electrophilic attack; Directs ortho and para. researchgate.net |
| Chloro | 5 | Electron-withdrawing (Inductive) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack. nih.govnih.gov |
| Ethyl | 6 | Electron-donating (Inductive) | Activates ring to electrophilic attack; Exerts steric hindrance. |
Reaction Mechanisms in Functional Group Transformations
The functional groups on this compound are susceptible to various transformations, each proceeding through distinct reaction mechanisms.
Amino Group Transformations: The primary amino group is a versatile handle for derivatization.
Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides. The reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the corresponding amide.
Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines.
Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) can convert the primary amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of functional groups through Sandmeyer or related reactions.
Chloro Group Transformations: The chloro group can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the chloro group itself. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. researchgate.net
A plausible mechanism for the synthesis of related N-alkyl anilines from aryl sulfonyl chlorides and alkyl amines involves a Smiles rearrangement, which proceeds through a six-membered cyclic transition state. acs.org
Regioselectivity and Stereoselectivity in Derivatization
The directing effects of the existing substituents govern the regioselectivity of further functionalization.
Regioselectivity in Electrophilic Substitution: The powerful activating and ortho-, para-directing effect of the amino group at C3 is the dominant factor. It strongly directs incoming electrophiles to the C2, C4, and C6 positions. However, the C6 position is already substituted with an ethyl group. Therefore, electrophilic attack is most likely to occur at the C2 or C4 positions. The C4 position is also activated by the ortho-directing effect of the ethyl group at C6, while being sterically unhindered. The C2 position is ortho to the activating amino group but also adjacent to the deactivating ring nitrogen. In many pyridine systems, C4-functionalization is favored over C2. nih.govchemrxiv.org Studies on pyridine deprotonation in the gas phase also show a preference for the 4-position. nih.gov
Regioselectivity in Nucleophilic Substitution: Nucleophilic attack is favored at the electron-deficient positions of the ring, which are C2, C4, and C6. wikipedia.org In this specific molecule, the presence of the chloro group at C5 makes it a potential site for SNAr reactions, although displacement of halides at the 2- and 4-positions is generally more common in pyridines.
Stereoselectivity: In reactions where a new chiral center is created, the stereochemical outcome is influenced by the existing structural features. For instance, in dearomatization reactions of pyridine derivatives using Grignard reagents, the diastereoselectivity can be controlled by temperature, with kinetic or thermodynamic products being favored. mdpi.com While specific studies on the stereoselective derivatization of this compound are not widely reported, general principles of asymmetric synthesis would apply, often requiring the use of chiral catalysts or auxiliaries to achieve high stereoselectivity.
Table 2: Predicted Regioselectivity of Reactions on this compound
| Reaction Type | Most Probable Position(s) of Attack | Rationale |
| Electrophilic Aromatic Substitution | C4, C2 | Strong directing effect of the C3-amino group to ortho and para positions. nih.govresearchgate.net |
| Nucleophilic Aromatic Substitution | C5 (Displacement of Cl) | SNAr reaction at the carbon bearing the leaving group. |
Intermediate Formation and Reaction Kinetics
The rates and pathways of reactions involving this compound are dictated by the stability of the intermediates formed.
Intermediate Formation:
Electrophilic Attack: The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-donating groups like the amino and ethyl groups, which can delocalize the positive charge.
Nucleophilic Aromatic Substitution (SNAr): The key intermediate is a negatively charged Meisenheimer complex. researchgate.net Its stability is increased by electron-withdrawing groups that can delocalize the negative charge. In the case of substitution at C5, both the ring nitrogen and the chloro group would contribute to stabilizing this intermediate.
Functional Group Transformations: Reactions on the amino group, such as acylation, involve the formation of a tetrahedral intermediate. rsc.org Diazotization proceeds through a series of intermediates, culminating in the formation of the pyridyldiazonium ion.
Reaction Kinetics: Kinetic studies on substituted pyridines provide insights into their reactivity. For instance, the reaction of substituted pyridines with methyl chloroformate shows a Brønsted plot, indicating a change in the rate-determining step from the breakdown to the formation of a zwitterionic tetrahedral intermediate as the reactivity of the pyridine increases. rsc.org The rate of nucleophilic substitution reactions is also highly dependent on the nature of the substituents. For example, a methylsulphonyl group is replaced much more readily than a chloro group in substituted pyridines. rsc.org The presence of both activating (amino, ethyl) and deactivating (chloro, ring nitrogen) groups on this compound suggests that its reaction kinetics will be a nuanced balance of these competing electronic effects.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons and their neighboring environments within a molecule. In the case of 5-Chloro-6-ethylpyridin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl and amine groups.
The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the pyridine (B92270) ring. The chlorine atom at the C-5 position and the ethyl group at the C-6 position will have specific effects on the chemical shifts of the aromatic protons at the C-2 and C-4 positions. The amino group at the C-3 position will also influence the electronic environment of the ring.
The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), a characteristic pattern due to spin-spin coupling. libretexts.org The coupling constant, J, for this interaction is typically in the range of 6-8 Hz. libretexts.org The protons of the amine group (-NH2) may appear as a broad singlet, and its chemical shift can be solvent-dependent.
The aromatic protons will exhibit coupling patterns that are dependent on their relative positions. For instance, the protons at C-2 and C-4 will show coupling to each other. The magnitude of the coupling constant helps in assigning the specific protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.5 - 8.0 | d | ~2-3 |
| H-4 | 6.8 - 7.2 | d | ~2-3 |
| -NH₂ | 3.5 - 5.0 | br s | - |
| -CH₂- (ethyl) | 2.6 - 2.9 | q | ~7.5 |
| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.5 |
Note: Predicted values are based on general principles of ¹H NMR spectroscopy for substituted pyridines and may vary based on solvent and experimental conditions. osti.govacs.orgaip.orgaip.orgacs.orgchemicalbook.comnih.govpw.edu.plchemicalbook.com
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbon attached to the chlorine atom (C-5) and the nitrogen atom (C-2 and C-6) will have their chemical shifts significantly influenced. testbook.com The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 140 - 145 |
| C-4 | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 | 155 - 160 |
| -CH₂- (ethyl) | 20 - 25 |
| -CH₃ (ethyl) | 10 - 15 |
Note: Predicted values are based on general principles of ¹³C NMR spectroscopy for substituted pyridines and may vary based on solvent and experimental conditions. testbook.comacs.orgspectrabase.comresearchgate.netresearchgate.net
Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. uni-stuttgart.de In this compound, there are two distinct nitrogen environments: the pyridine ring nitrogen and the exocyclic amino group nitrogen.
The chemical shift of the pyridine nitrogen is sensitive to the nature and position of the substituents on the ring. acs.orgmdpi.com The electron-withdrawing chlorine and the electron-donating ethyl and amino groups will all influence its resonance position. The chemical shift of the amino nitrogen will also provide information about its electronic state. researchgate.net Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often employed to enhance sensitivity. researchgate.net
Interactive Data Table: Predicted ¹⁵N NMR Chemical Shifts
| Nitrogen Assignment | Predicted Chemical Shift (ppm) |
| N-1 (Pyridine) | -50 to -100 (relative to nitromethane) |
| -NH₂ | -300 to -350 (relative to nitromethane) |
Note: Predicted values are based on general principles of ¹⁵N NMR spectroscopy for substituted pyridines and aminopyridines and may vary based on solvent and experimental conditions. acs.orgmdpi.comresearchgate.netspectrabase.comresearchgate.netnih.gov
Two-Dimensional NMR Techniques (e.g., NOESY for regioisomer differentiation)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex spectra and determining the spatial relationships between atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for differentiating between regioisomers. oxinst.comnews-medical.netlibretexts.org
The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). wikipedia.orgnih.govyoutube.com For this compound, a NOESY spectrum would show a correlation between the protons of the ethyl group at C-6 and the aromatic proton at C-2 if they are on the same side of the molecule, confirming the substitution pattern. Correlations between the amine protons and the aromatic proton at C-4 would also be expected. This information is critical to distinguish it from other possible isomers, such as 3-Chloro-2-ethylpyridin-5-amine or 2-Chloro-3-ethylpyridin-5-amine. mdpi.com
Other 2D NMR experiments like COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group, as well as the coupling between the aromatic protons. news-medical.net HSQC and HMBC experiments would establish the one-bond and multiple-bond correlations between protons and carbons, respectively, providing definitive structural confirmation. nih.govnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound, with a molecular formula of C₇H₉ClN₂, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum can also provide structural information. jcsp.org.pkchemguide.co.uklibretexts.orgwikipedia.orglibretexts.org The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for substituted pyridines may include the loss of the ethyl group or the chlorine atom, leading to characteristic fragment ions that can be used to further support the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for verifying the identity and assessing the purity of synthesized compounds. In the analysis of this compound, LC separates the compound from any impurities or starting materials based on its affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer.
Mass spectrometry provides the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₇H₉ClN₂), the expected exact mass is approximately 156.05 g/mol . The detection of a primary ion peak corresponding to this mass confirms the identity of the compound. Furthermore, the purity of the sample is determined by the relative area of the main peak in the chromatogram; a high percentage area indicates a high-purity sample. While specific documentation is proprietary, commercial suppliers confirm the availability of LC-MS data to validate the purity and identity of this compound. bldpharm.com
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its constituent parts: the primary amine, the substituted pyridine ring, the ethyl group, and the carbon-chlorine bond.
The primary amine (-NH₂) group is readily identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org The C-H bonds of the aromatic pyridine ring and the aliphatic ethyl group would show stretching vibrations in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. Vibrations from the C=C and C=N bonds within the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ range. researchgate.net The C-N stretching of the aromatic amine is typically observed between 1340-1260 cm⁻¹. researchgate.net The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Ethyl Group | C-H Stretch | 3000 - 2850 |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 |
| Aromatic Amine | C-N Stretch | 1340 - 1260 |
This table is based on established correlation charts for functional groups in similar chemical environments. researchgate.netlibretexts.orglibretexts.org
Raman spectroscopy serves as a valuable complement to FT-IR. nih.gov While FT-IR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy detects the scattering of light from vibrating molecules. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be highly effective for observing the symmetric vibrations of the pyridine ring and the C-C backbone of the ethyl group. These vibrations often produce weak signals in FT-IR but strong, sharp signals in Raman spectra. The combination of both FT-IR and Raman provides a more complete vibrational analysis of the molecule. nih.govmdpi.com For instance, studies on similar substituted pyridines have successfully used both techniques to perform complete vibrational assignments. nih.gov
X-ray Crystallography for Definitive Structural Determination
While a specific crystal structure for this compound is not publicly documented, analysis of analogous structures provides insight into the expected findings. mdpi.comnih.gov For a related compound, 5-chloro-7-azaindole-3-carbaldehyde, X-ray analysis revealed a monoclinic crystal system and detailed how molecules pack within the crystal lattice, forming dimers through strong hydrogen bonds. mdpi.com Similarly, a crystallographic study of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline determined its distorted tetrahedral geometry and key intermolecular interactions. mdpi.com A similar investigation of this compound would definitively confirm its molecular geometry and reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted pyridine ring. These typically include π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. researchgate.net The π → π* transitions, usually found at shorter wavelengths with high intensity, arise from the conjugated system of the aromatic ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the amino group to an anti-bonding π* orbital. researchgate.net The presence of substituents—the electron-donating amino and ethyl groups and the electron-withdrawing chloro group—will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. researchgate.netwikipedia.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-chloro-7-azaindole-3-carbaldehyde |
| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline |
Computational and Theoretical Chemistry Studies of 5 Chloro 6 Ethylpyridin 3 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a fundamental tool in computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost. For a molecule like 5-Chloro-6-ethylpyridin-3-amine, DFT calculations would provide a wealth of information.
Optimization of Molecular Geometry and Electronic Structure
A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be determined. acs.orgscholarsresearchlibrary.com
The optimized geometry would reveal the spatial relationship between the pyridine (B92270) ring and its substituents: the chloro, ethyl, and amine groups. Key parameters of interest would include the planarity of the pyridine ring and the orientation of the ethyl and amine groups relative to it. The electronic structure, including the distribution of electron density and the energies of the molecular orbitals, would also be elucidated.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C-Cl | ~1.74 Å |
| C-N (ring) | ~1.34 - 1.39 Å | |
| C-C (ethyl) | ~1.53 Å | |
| C-N (amine) | ~1.40 Å | |
| Bond Angle | C-C-N (ring) | ~118° - 122° |
| Cl-C-C | ~119° | |
| Dihedral Angle | C-C-N-H (amine) | Dependent on conformation |
Note: This data is illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters
DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by DFT.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. scholarsresearchlibrary.com This allows for the assignment of specific vibrational modes, such as the stretching and bending of C-H, N-H, C-Cl, and C-N bonds, to the peaks observed in experimental spectra.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This provides insight into the electronic excitation properties of the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Parameter | Predicted Value (Illustrative) |
| 1H NMR | Aromatic Protons | ~6.5 - 8.0 ppm |
| Ethyl Group (CH2) | ~2.6 ppm | |
| Ethyl Group (CH3) | ~1.2 ppm | |
| Amine Protons (NH2) | ~3.5 - 5.0 ppm | |
| 13C NMR | Aromatic Carbons | ~110 - 155 ppm |
| Vibrational (IR) | N-H Stretch | ~3300 - 3500 cm-1 |
| C-H Stretch (Aromatic) | ~3000 - 3100 cm-1 | |
| C-Cl Stretch | ~600 - 800 cm-1 | |
| UV-Vis | λmax | ~250 - 300 nm |
Note: This data is illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the electron-rich amine group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) (Illustrative) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This data is illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations.
Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amine group, making them likely sites for protonation or interaction with electrophiles. The area around the chlorine atom and the hydrogen atoms would exhibit positive potential.
Conformational Analysis and Structural Stability Studies
The presence of the flexible ethyl group means that this compound can exist in different conformations. Conformational analysis involves systematically exploring the potential energy surface by rotating the single bonds of the ethyl group to identify the most stable conformer(s). These studies are essential for understanding the molecule's preferred shape and how its structure might influence its interactions with other molecules. The relative energies of different conformers would be calculated to determine their populations at a given temperature.
Charge Delocalization and Hyperconjugative Interactions (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dewikipedia.org It provides a localized picture of bonding that is more aligned with Lewis structures.
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms into the antibonding orbitals of the pyridine ring. This analysis helps to explain the electronic effects of the substituents on the aromatic system. For instance, the interaction between the lone pair of the amine nitrogen and the π* orbitals of the pyridine ring would indicate the extent of its electron-donating character. Similarly, hyperconjugative interactions involving the ethyl group could also be quantified.
Applications in Advanced Organic Synthesis and Scaffold Development
5-Chloro-6-ethylpyridin-3-amine as a Versatile Building Block in Chemical Synthesis
This compound serves as a fundamental building block in the synthesis of a wide array of more complex molecules. scbt.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct diverse molecular scaffolds. The amino group is a key functional handle, enabling a variety of transformations such as diazotization, acylation, and condensation reactions. The chlorine atom, being a good leaving group, can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. The ethyl group, while less reactive, can influence the steric and electronic properties of the final molecule, which can be crucial for its biological activity.
The strategic positioning of these functional groups on the pyridine (B92270) ring makes this compound a valuable starting material for the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.net The inherent reactivity of this compound allows for its incorporation into multi-step synthetic sequences, leading to the generation of novel and structurally diverse compounds.
Development of Complex Heterocyclic Systems Utilizing the Pyridinamine Moiety
The pyridinamine core of this compound is a privileged scaffold for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological properties. rsc.orgresearchgate.net The synthesis of these scaffolds often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. organic-chemistry.org In this context, this compound can serve as a key precursor. While direct examples of its use in the synthesis of imidazo[1,2-a]pyridines are not extensively documented in the provided search results, the general synthetic strategies for this class of compounds suggest its potential applicability. researchgate.netorganic-chemistry.org
For instance, the amino group of this compound could react with an appropriate α-halocarbonyl compound to form an intermediate that subsequently undergoes intramolecular cyclization to yield the corresponding substituted imidazo[1,2-a]pyridine. The chlorine and ethyl substituents on the pyridine ring would be retained in the final product, providing opportunities for further functionalization or for modulating the physicochemical properties of the molecule. The synthesis of related imidazo[1,2-a]pyridine-based structures has been reported starting from other substituted aminopyridines, highlighting the general feasibility of this approach. nih.govprepchem.com
Chromenopyridines are another important class of heterocyclic compounds with a wide range of biological activities. mdpi.comnih.gov The synthesis of these scaffolds can be achieved through various strategies, often involving the condensation of a substituted aminopyridine with a suitable chromone (B188151) or coumarin (B35378) derivative. mdpi.comresearchgate.net The aminopyridine moiety of this compound makes it a potential candidate for the construction of chromenopyridine systems.
Synthetic approaches to chromenopyridines often rely on the nucleophilic character of the amino group on the pyridine ring to initiate a cascade of reactions leading to the fused heterocyclic system. mdpi.com The reactivity of this compound in such transformations would be influenced by the electronic effects of the chloro and ethyl substituents. While specific examples utilizing this particular aminopyridine were not found in the search results, the general principles of chromenopyridine synthesis support its potential as a building block for accessing novel derivatives within this class of compounds. nih.govresearchgate.net
Role in the Synthesis of Ligand and Catalyst Systems (e.g., polymer-supported organocatalysts based on aminopyridines)
Aminopyridine derivatives are known to be effective ligands in transition metal catalysis and as organocatalysts. mdpi.com The nitrogen atom of the pyridine ring and the exocyclic amino group can both coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. The use of aminopyridines as ligands in copper-catalyzed polymerization reactions has been reported to be highly efficient. mdpi.com
While the direct application of this compound in catalysis is not detailed in the provided search results, its structural features suggest its potential in this area. The electronic properties of the pyridine ring, modulated by the chloro and ethyl groups, could fine-tune the coordinating ability of the nitrogen atoms and, consequently, the performance of the corresponding metal complex. Furthermore, the amino group provides a handle for immobilization onto a solid support, such as a polymer, to create recyclable polymer-supported organocatalysts. This approach is valuable for developing more sustainable and cost-effective catalytic processes.
Design of Compound Libraries for High-Throughput Screening Initiatives
The development of diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify new lead structures. nih.govmdpi.comnih.govthermofisher.com The structural attributes of this compound make it an attractive scaffold for the generation of such libraries.
Its multiple points of diversification—the amino group, the chloro substituent, and the potential for further functionalization of the pyridine ring—allow for the rapid and efficient synthesis of a large number of structurally related yet distinct molecules. By systematically varying the substituents at these positions, a library of compounds with a wide range of physicochemical properties can be created. This diversity increases the probability of identifying "hits" in HTS campaigns against various biological targets. The pyridine core is a well-established "privileged structure" in medicinal chemistry, further enhancing the potential of libraries derived from this compound to yield biologically active compounds. researchgate.net
Future Research Directions and Emerging Methodologies
Exploration of Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The future synthesis of 5-Chloro-6-ethylpyridin-3-amine and its derivatives will increasingly prioritize sustainability and efficiency. Research is moving away from traditional, often harsh, multi-step syntheses towards greener alternatives.
Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy, combining several starting materials in a single step to form complex products, thereby reducing waste, time, and energy consumption. nih.govacs.org The development of novel MCRs, such as the one-pot, four-component annulation for tetra-arylpyridines, provides a template for creating substituted pyridines from simple reactants with water as the only byproduct. acs.org Future work could adapt these principles to assemble the this compound core from readily available precursors.
Catalyst-Free and Metal-Free Synthesis: A significant goal is to reduce reliance on expensive and often toxic heavy metal catalysts. Recent breakthroughs include the metal-free [3+3] annulation strategy for producing polysubstituted pyridines under mild conditions. mdpi.com Another innovative approach involves using ammonium (B1175870) fluoride (B91410) with cyclic ketones to synthesize fused pyridines, or employing ammonium carbonate derived from sewage water as a nitrogen source with a nickel-supported catalyst. researchgate.net These methods offer a pathway to more economical and environmentally benign production routes.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times dramatically, often leading to higher yields and purer products compared to conventional heating. nih.govacs.org Applying this technology to the synthesis of pyridinamine scaffolds can significantly enhance production efficiency.
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like this compound. By simulating molecular behavior, researchers can predict outcomes and guide experimental efforts more effectively.
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a compound and its properties. Such models have been successfully used to predict the thermodynamic properties (like enthalpy of formation and Gibbs free energy) of pyridine (B92270) derivatives using molecular descriptors. researchgate.net This approach can be applied to this compound to forecast its physical and chemical characteristics without the need for initial synthesis and physical testing.
Density Functional Theory (DFT): DFT calculations are powerful for investigating electronic structure, reactivity, and spectroscopic properties. researchgate.net For pyridine derivatives, DFT has been used to calculate heats of formation and evaluate thermal stability. researchgate.net For this compound, DFT could predict the most likely sites for electrophilic or nucleophilic attack, guiding strategies for further functionalization.
Molecular Docking: In the context of drug discovery, molecular docking can predict the binding orientation of a molecule to a biological target. Studies on pyridine derivatives have used docking to correlate computational binding scores with in-vitro anticoagulant activity, demonstrating the utility of these methods in lead optimization. nih.gov This suggests a potential avenue for exploring the biological relevance of this compound derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The combination of flow chemistry with automated systems is revolutionizing how molecules are synthesized, moving from traditional batch processes to continuous, optimized, and scalable production.
Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters like temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. nih.gov It has been successfully applied to the synthesis of pyridine-oxazoline (PyOX) ligands and other pyridine derivatives, often accelerated by microwave reactors. rsc.orgtechnologynetworks.com Implementing a flow process for this compound could enable on-demand, high-purity production.
Automated Self-Optimizing Systems: The integration of artificial intelligence and machine learning with flow reactors creates autonomous systems that can optimize reaction conditions without human intervention. nih.govrsc.orgyoutube.com These platforms can rapidly screen variables to find the optimal yield or production rate, accelerating the development of synthetic routes for complex molecules. youtube.comsyrris.com
Robotic and Automated Platforms: Automated synthesis platforms can perform entire multi-step synthetic sequences, including reaction, purification, and analysis. sigmaaldrich.comwikipedia.orgyoutube.com These systems can construct libraries of compounds for screening by sequentially using different starting materials, a technique demonstrated in the automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines in a flow system. nih.gov This approach would be ideal for late-stage diversification of the this compound scaffold.
Development of Pyridinamine-Based Functional Materials
The unique electronic properties of the pyridine ring make it a valuable component in advanced functional materials. nih.govmdpi.com Research into leveraging the this compound structure could lead to novel materials with tailored applications.
Catalysis: Pyridine derivatives are widely used as ligands in catalysis. nih.gov Terpyridine-based materials, for instance, have been developed for heterogeneous catalysis, where they are immobilized on a solid support for easy recovery and recycling. mdpi.com The this compound unit could be incorporated into polymers or grafted onto inorganic oxides to create new catalytic systems.
Photovoltaics and Electronics: The electron-deficient nature of the pyridine ring makes it suitable for applications in electronics. Pyridine derivatives are used in dye-sensitized solar cells (DSSCs) and as components of organic electroluminescent devices. mdpi.comacs.orgnih.gov The specific substitution pattern of this compound could be tuned to create new dyes or electronic materials.
Supramolecular Gels and Sensors: Pyridine-based bisamides have been shown to act as gelators that can respond to specific metal ions or anions, forming metallogels. researchgate.net These materials have potential applications in selective sensing and controlled drug release. The amine and chloro-substituents on the this compound ring offer sites for building such complex supramolecular architectures.
Strategies for Regioselective Functionalization and Late-Stage Diversification
A major challenge in organic synthesis is the ability to selectively modify one specific position on a complex molecule, especially at a late stage in the synthetic sequence. Developing such strategies for this compound is crucial for creating diverse libraries of related compounds for screening.
Direct C-H Functionalization: This powerful technique involves directly converting a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. researchgate.netacs.org While pyridines are electronically deactivated, methods using nickel/Lewis acid catalysis have enabled the selective functionalization at the C-2 and C-4 positions. acs.orgacs.org Research into directing groups or novel catalytic systems could unlock methods to selectively functionalize the remaining C-H bond on the this compound ring.
Dearomatization-Rearomatization Strategies: To access positions that are electronically disfavored for substitution (like the meta position), chemists have developed strategies that temporarily break the ring's aromaticity. acs.orgnih.gov This approach has been used to achieve meta-C-H functionalization of pyridines, offering a potential route to modify the scaffold in ways not possible through classical methods. nih.gov
Late-Stage Diversification: The ability to introduce diverse functional groups onto a core scaffold in the final steps of a synthesis is highly valuable for medicinal chemistry. nih.govrsc.org Techniques like converting pyridines into reactive phosphonium (B103445) salts allow for subsequent C-O, C-S, C-N, and C-C bond formations on complex molecules. acs.org Applying such methods to this compound would enable the rapid generation of analogues with varied properties. The existing chloro-substituent also serves as a versatile handle for cross-coupling reactions to introduce further diversity. nih.gov
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 5-Chloro-6-ethylpyridin-3-amine?
Methodological Answer:
The synthesis typically involves catalytic hydrogenation or metal-mediated reduction of nitro precursors. For example:
- Step 1: Start with a halogenated pyridine derivative (e.g., 5-nitro-6-ethylpyridin-3-amine).
- Step 2: Reduce the nitro group using hydrogen gas (1–3 atm) in the presence of a palladium catalyst (e.g., Pd/C, 5–10 mol%) in methanol or THF at 50–80°C for 6–12 hours .
- Purification: Post-reaction, extract the product via liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/petroleum ether) to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
